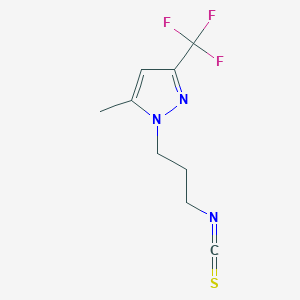

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(3-isothiocyanatopropyl)-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3S/c1-7-5-8(9(10,11)12)14-15(7)4-2-3-13-6-16/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCGNFHUZNBNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN=C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(3-aminopropyl)-5-methyl-3-trifluoromethyl-1H-pyrazole with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Chemical Reactions Analysis

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.

Oxidation and Reduction: The pyrazole ring and the isothiocyanate group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products

Common reagents used in these reactions include thiophosgene, amines, alcohols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as a lead structure for developing new therapeutic agents. Its unique trifluoromethyl and isothiocyanate functionalities contribute to its biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study focusing on the synthesis and biological evaluation of similar compounds demonstrated their ability to induce cell death in cancer cells through mechanisms such as methuosis, which is a form of cell death distinct from apoptosis . The incorporation of isothiocyanate groups has been linked to enhanced cytotoxic effects against various cancer cell lines.

Agrochemical Applications

The compound's isothiocyanate moiety is known for its herbicidal and insecticidal properties. It can be utilized in the development of environmentally friendly pesticides.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of various isothiocyanate derivatives, including those similar to 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole. Results indicated that these compounds effectively inhibited the growth of common weeds, suggesting their potential use in agricultural formulations .

Proteomics Research

This compound is also utilized in proteomics research, particularly for labeling proteins and studying protein interactions.

Case Study: Protein Labeling

In proteomics applications, the compound serves as a reactive probe for labeling specific amino acids in proteins. This allows for the investigation of protein dynamics and interactions within cellular environments. Studies have shown that using such compounds can enhance the detection sensitivity of mass spectrometry techniques, leading to more accurate protein identification .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This modification can alter the function of the target molecules, resulting in biological effects such as inhibition of enzyme activity, induction of apoptosis, and disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its biological activity by enhancing its stability and lipophilicity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations:

- Reactivity : The isothiocyanate group in the target compound distinguishes it from methoxy- or carboxylate-substituted analogues, offering nucleophilic reactivity for crosslinking or drug delivery systems .

- Synthetic Accessibility : Copper-catalyzed coupling (e.g., for diarylpyrazoles ) and hydrazine-based cyclocondensation (e.g., for 5-methyl-3-trifluoromethyl-1H-pyrazole ) are common methods, but the isothiocyanate group may require additional steps like thiophosgene reactions.

Physicochemical and Crystallographic Properties

- Crystallography: While X-ray data for the target compound is unavailable, related trifluoromethylpyrazoles exhibit monoclinic or triclinic crystal systems. For example, 1-(4-methoxyphenyl)-3-trifluoromethylpyrazole crystallizes in the P-1 space group with a planar pyrazole core stabilized by weak C–H···F interactions .

- Thermal Stability: The trifluoromethyl group increases thermal stability compared to non-fluorinated pyrazoles, as evidenced by decomposition temperatures >200°C in analogues .

Biological Activity

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₈H₈F₃N₂S

- Molecular Weight : 223.22 g/mol

- CAS Number : 23165-29-9

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The isothiocyanate group is known to interact with thiol groups in proteins, potentially inhibiting enzymes involved in various metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production |

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various isothiocyanates, including this compound. Results indicated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, demonstrating potential as a natural preservative in food products.

2. Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results suggest that it could be developed as a therapeutic agent for cancer treatment, particularly in targeting resistant cancer types.

3. Anti-inflammatory Properties

Research focusing on inflammatory responses showed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-3-trifluoromethyl-1H-pyrazole derivatives, and how can these methods be adapted for introducing the isothiocyanate group?

The core pyrazole scaffold can be synthesized via cyclocondensation of methyl 1,1,1-trifluoropentane-2,4-dione with hydrazine hydrate in ethanol under reflux (97.6% yield) . To introduce the isothiocyanate group at the propyl side chain, post-functionalization strategies such as thiophosgene treatment of a primary amine precursor or displacement of a bromo-propyl intermediate with thiocyanate salts are typically employed. Solvent choice (e.g., THF/water mixtures) and reaction time (e.g., 16 hours at 50°C) are critical for optimizing yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions and purity. For example, pyrazole protons resonate between δ 6.5–7.5 ppm, while trifluoromethyl groups appear as singlets in 13C NMR (δ ~120 ppm, q, ≈ 280 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₉H₁₁F₃N₃S requires m/z 254.0682) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths/angles and non-covalent interactions (e.g., π-stacking in aromatic derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of the isothiocyanate-functionalized pyrazole?

Key factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during isothiocyanate introduction.

- Catalysis : Copper sulfate/sodium sulfite systems accelerate click chemistry for hybrid heterocycles .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes byproducts like unreacted hydrazine .

Q. What analytical discrepancies might arise when interpreting NMR data for this compound, and how can they be resolved?

- Dynamic Exchange : The isothiocyanate group’s rotational barriers may split signals in variable-temperature NMR.

- Solvent Artifacts : Residual ethanol in crude samples can obscure pyrazole proton signals; lyophilization or deuterated solvent exchange mitigates this .

- Stereochemical Ambiguity : NOESY or COSY experiments distinguish regioisomers in pyrazole derivatives .

Q. How does the isothiocyanate group influence the compound’s reactivity in forming biologically active conjugates?

The -N=C=S moiety reacts with amines to form thiourea adducts, enabling:

- Enzyme Inhibition : Conjugation with pharmacophores (e.g., sulfonamides) targets carbonic anhydrases or prostaglandin synthases .

- Antimicrobial Activity : Hybridization with triazoles or imidazoles enhances potency against bacterial biofilms . Kinetic studies (e.g., UV-Vis monitoring at 245 nm) quantify reaction rates with nucleophiles .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, PDB ID: 5KIR). The trifluoromethyl group’s electronegativity and hydrophobic isothiocyanate tail are critical for binding pocket occupancy .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds with catalytic residues .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.